N-methyl-N-[(4-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine
Description
N-methyl-N-[(4-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine is a complex organic compound with a unique structure that includes a tetrazole ring, a phenyl group, and various methyl substitutions
Properties
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-13-15-20(16-14-18)17-28(3)23(21-10-5-4-6-11-21)24-25-26-27-29(24)22-12-8-7-9-19(22)2/h4-16,23H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCGSQUVBZQPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine typically involves multiple steps, including the formation of the tetrazole ring and subsequent functionalization. One common method involves the reaction of 2-methylphenylhydrazine with sodium azide to form the tetrazole ring, followed by alkylation with 4-methylbenzyl chloride and subsequent methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-[(4-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring and phenyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine hydrochloride
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
Uniqueness
N-methyl-N-[(4-methylphenyl)methyl]-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine is unique due to its specific combination of functional groups and the presence of the tetrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
